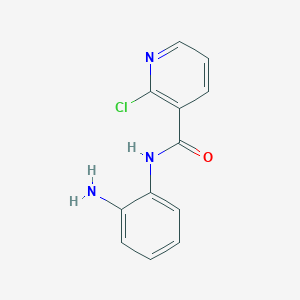

N-(2-Aminophenyl)-2-chloronicotinamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-chloronicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminophenyl)-2-chloronicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Cancer Research

N-(2-Aminophenyl)-2-chloronicotinamide has been studied extensively for its anticancer properties. It exhibits selective inhibition of HDACs, which has been linked to reduced proliferation rates in various cancer cell lines.

Key Findings:

- Cell Proliferation : Inhibition of HDAC leads to reduced proliferation rates in cancer cell lines.

- Apoptosis Induction : The compound can induce apoptosis in cancer cells through G2/M phase arrest .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) as well as moderate activity against Candida albicans .

Biochemical Research

The compound serves as a valuable biochemical tool for studying histone modifications and gene expression regulation. Its ability to alter metabolic pathways related to histone acetylation and deacetylation makes it useful for exploring epigenetic mechanisms in various biological contexts .

Biochemical Properties

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents like dichloromethane |

| Stability | Stable under physiological conditions |

| IC50 Values | Varies across HDAC isoforms (e.g., HDAC1: 95.2 nM) |

Cellular Effects

| Effect | Description |

|---|---|

| Cell Proliferation | Reduced rates in cancer cell lines |

| Apoptosis Induction | Induces apoptosis through G2/M phase arrest |

| Metabolic Pathways | Influences pathways related to histone modifications |

Anticancer Activity

A study conducted on various analogues of this compound demonstrated broad-spectrum anticancer activity across multiple types of cancers, including hematological malignancies and solid tumors. The selectivity and strong binding were attributed to the structural features of the compounds .

Selectivity and Toxicity

Research highlighted that at lower doses, this compound effectively inhibits HDAC activity with minimal toxicity. However, higher doses may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic applications.

Combination Therapies

This compound has been explored in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types. The synergistic effects observed suggest potential for improved treatment outcomes when used alongside traditional therapies .

Wirkmechanismus

The mechanism of action of N-(2-Aminophenyl)-2-chloronicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Aminophenyl)-2-chlorobenzamide

- N-(2-Aminophenyl)-2-chloropyridine

- N-(2-Aminophenyl)-2-chlorobenzonitrile

Uniqueness

N-(2-Aminophenyl)-2-chloronicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

N-(2-Aminophenyl)-2-chloronicotinamide is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its mechanism of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and research findings.

Target Enzymes

this compound primarily targets HDAC enzymes, particularly HDAC1 and the Bcr-Abl fusion protein. These targets are crucial in the regulation of gene expression and cell proliferation.

Mode of Action

The compound inhibits HDAC activity by binding to the active sites of these enzymes. This inhibition leads to:

- Accumulation of acetylated histones: Resulting in chromatin relaxation and increased transcriptional activity.

- Altered gene expression: Affecting genes involved in cell cycle regulation, apoptosis, and differentiation.

This compound exhibits several key biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents like DCM |

| Stability | Stable under physiological conditions |

| IC50 Values | Varies across HDAC isoforms (e.g., HDAC1: 95.2 nM) |

Cellular Effects

The compound has demonstrated various effects on cellular processes:

- Cell Proliferation: Inhibition of HDAC leads to reduced proliferation rates in cancer cell lines.

- Apoptosis Induction: Studies have shown that this compound can induce apoptosis in cancer cells, notably through G2/M phase arrest .

- Metabolic Pathways: It influences metabolic pathways related to histone acetylation and deacetylation.

Case Studies

- Anticancer Activity

- Selectivity and Toxicity

- Combination Therapies

Synthetic Routes

The synthesis of this compound typically involves:

- Reagents: 2-chloronicotinic acid and 2-aminophenylamine.

- Conditions: Utilization of coupling agents like DCC and catalysts such as DMAP in dichloromethane (DCM) at room temperature.

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSCTFTVNQPHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384169 | |

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-69-7 | |

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.